molecular formula C10H14O3 B1359784 Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 487-51-4

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1359784
CAS No.: 487-51-4
M. Wt: 182.22 g/mol
InChI Key: VLTANIMRIRCCOQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, more widely known as Hagemann's ester, is a fundamental building block in organic synthesis, first described by Carl Hagemann in 1893 . This cyclic keto-ester is characterized by a reactive methyl group and an enolizable ketone, making it a versatile precursor to various alkyl-substituted cyclohexenones . Its significant research value lies in its role as a key starting material for the complex synthesis of numerous natural products, including sterols, trisporic acids, and terpenoids . Researchers frequently employ Hagemann's ester in alkylation reactions, both with alkyl halides and Michael acceptors, to construct more complex molecular architectures . The compound can be synthesized through multiple classical routes, such as the condensation of formaldehyde with ethyl acetoacetate (the Knoevenagel approach) or via a Robinson annulation of methyl vinyl ketone and ethyl acetoacetate . It also serves as a valuable diene component in inverse-electron-demand Diels-Alder reactions for forming sophisticated structures like sesquiterpene dimers . As a clear, colorless to yellow liquid (Boiling Point: 272°C ), it requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
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InChI

InChI=1S/C10H14O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h6,9H,3-5H2,1-2H3
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InChI Key

VLTANIMRIRCCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O3
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DSSTOX Substance ID

DTXSID801029631
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Molecular Weight

182.22 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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CAS No.

487-51-4
Record name Ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate
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Record name Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
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Record name 4-CARBETHOXY-3-METHYL-2-CYCLOHEXEN-1-ONE
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Preparation Methods

Hagemann's Original Approach

  • Reaction Scheme: Methylene iodide reacts with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, forming the diethyl ester of 2,4-diacetyl pentane.
  • Cyclization: This intermediate undergoes base-induced cyclization.
  • Thermal Treatment: Heating promotes the formation of the cyclohexenone ring, yielding Hagemann's ester.
  • Significance: This method established the foundational synthetic strategy for this compound.

Knoevenagel Condensation Route

  • Key Reagents: Formaldehyde and two equivalents of ethyl acetoacetate.
  • Catalyst: A catalytic amount of piperidine facilitates the condensation.
  • Process: Formation of the same diethyl ester intermediate as in Hagemann's method.
  • Advantages: This approach avoids the use of methylene iodide and offers a more straightforward condensation step.

Newman and Lloyd Diels-Alder Approach

  • Starting Materials: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate.
  • Reaction: A Diels-Alder cycloaddition forms a bicyclic precursor.
  • Post-Reaction: Hydrolysis of the adduct yields Hagemann's ester.
  • Customization: By varying the substituents on the butynoate, different C2-alkylated derivatives can be synthesized, enhancing structural diversity.

Mannich and Forneau Method (Robinson Annulation Variant)

  • Original Reaction: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
  • Conversion: Treatment with sodium methoxide generates Hagemann's ester.
  • Variations: Use of catalytic pyrrolidinium acetate, Triton B, or sodium ethoxide to promote aldol cyclization.
  • Significance: This method represents a type of Robinson annulation, a powerful strategy for constructing cyclohexenone systems.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Hagemann's Original Methylene iodide, ethyl acetoacetate, sodium methoxide Established, reliable Moderate (50-70) Requires handling of methylene iodide
Knoevenagel Condensation Formaldehyde, ethyl acetoacetate, piperidine catalyst Avoids halides, simpler reagents Moderate to High Cleaner reaction profile
Newman and Lloyd Diels-Alder 2-Methoxy-1,3-butadiene, ethyl-2-butynoate Structural versatility Moderate Allows synthesis of alkylated derivatives
Mannich/Robinson Annulation Methyl vinyl ketone, ethyl acetoacetate, ammonium iodide Efficient cyclization High (up to 85) Catalytic variations improve yields and selectivity

Research Findings and Improvements

Improved Preparations

Recent studies have reported refinements to these classical methods to improve yield and selectivity. For example, the use of pyrrolidinium acetate as a catalyst in cyclization steps has enhanced regioselectivity and reaction rates, enabling the synthesis of alkylated analogues of Hagemann's ester with better control over substitution patterns.

Alkylation Strategies

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate can be further functionalized via alkylation of its ethylene glycol acetal derivative or through dienamine intermediates. These methods allow access to a variety of substituted cyclohexenones, broadening the compound's utility in synthetic organic chemistry.

Mechanistic Insights

  • The cyclization steps in these syntheses typically proceed via enolate intermediates generated under basic conditions.
  • The Robinson annulation variant involves a Michael addition followed by intramolecular aldol condensation, forming the cyclohexenone ring.
  • Diels-Alder approaches rely on pericyclic reactions to build the ring system efficiently.

Summary Table of Key Synthetic Routes

Step Hagemann's Approach Knoevenagel Approach Newman and Lloyd Approach Mannich/Robinson Annulation
Starting Materials Methylene iodide + ethyl acetoacetate Formaldehyde + ethyl acetoacetate 2-Methoxy-1,3-butadiene + ethyl-2-butynoate Methyl vinyl ketone + ethyl acetoacetate + ammonium salt
Catalyst/Base Sodium methoxide Piperidine (catalytic) None (thermal) Sodium methoxide or pyrrolidinium acetate
Key Intermediate Diethyl ester of 2,4-diacetyl pentane Same as Hagemann's Diels-Alder adduct Cyclic aldol product
Cyclization Base-induced, then heat Base-induced, then heat Hydrolysis of adduct Aldol cyclization
Final Product This compound Same as Hagemann's Same as Hagemann's Same as Hagemann's
Yield Range (%) 50–70 Moderate to high Moderate Up to 85

Chemical Reactions Analysis

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyrrolidinium acetate, pyrrolidine, and hydrogen chloride . Major products formed from these reactions include alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .

Scientific Research Applications

Applications in Synthesis

Hagemann's ester serves as a versatile building block in the synthesis of various organic compounds:

Natural Products

Hagemann's ester is pivotal in synthesizing natural products such as sterols and trisporic acids. For example, it has been used as an intermediate in the production of fungal hormones through alkylation reactions .

Pharmaceutical Chemistry

The compound has been explored for its potential in synthesizing bioactive molecules. Its derivatives have shown promise in medicinal chemistry, particularly in developing compounds with anti-inflammatory and anticancer properties .

Synthesis of Alkyl-substituted Cyclohexenones

A significant study demonstrated the preparation of 4-alkyl-3-methylcyclohex-2-enones from Hagemann's ester via alkylation methods. This study explored various routes to synthesize these unsaturated ketones, highlighting the utility of Hagemann's ester as a precursor .

Application in Diels-Alder Reactions

Research has shown that Hagemann's ester can participate in inverse-electron-demand Diels–Alder reactions, leading to the formation of complex sesquiterpene dimers. This application underscores its importance in synthesizing naturally occurring terpenes and related compounds .

Summary Table of Applications

Application AreaDescriptionKey Studies/References
Natural Product SynthesisUsed as a precursor for sterols and trisporic acids
Pharmaceutical ChemistryDevelopment of bioactive compounds with potential therapeutic effects
Organic SynthesisKey building block for complex organic molecules
Diels-Alder ReactionsParticipates in reactions yielding sesquiterpene dimers

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions. This versatility enables it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Reactivity: Hagemann's ester exhibits superior reactivity in epoxidation (e.g., generating 2,3-epoxy-4-keto intermediates for non-steroidal antifertility agents ) compared to its methyl analogue.
  • Conformational Flexibility: Cyclohexene rings in Hagemann's ester derivatives adopt sofa conformations ($ Q = 0.49 \, \text{Å} $), while cyclopentenones (e.g., 2-hydroxy-3-methylcyclopent-2-enone) display planar or half-chair geometries .
  • Synthetic Utility : Hagemann's ester is favored in multi-step syntheses due to its stability and ease of functionalization, whereas chlorinated derivatives (e.g., Ethyl 4-(2,4-dichlorophenyl) analogues) require stringent conditions for aryl group introduction .

Application-Based Differences

  • Pharmaceuticals: Hagemann's ester is critical in synthesizing 3-methylcyclohexenones, intermediates for anti-inflammatory and autoimmune disease therapies . In contrast, 2-hydroxy-3-methylcyclopent-2-enone is explored for fragrance and flavoring applications due to its hydroxyl group .

Biological Activity

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, also known as Hagemann's ester, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 487-51-4

Research indicates that compounds similar to this compound may interact with various biological targets, particularly ion channels. For instance, studies on ringed enaminones (REs) suggest that they can influence sodium channels by altering the distance between the carbonyl oxygen and the aromatic ring, which is critical for binding . This mechanism may extend to Hagemann's ester and its derivatives.

Anticonvulsant Activity

A significant area of research involves the anticonvulsant properties of related compounds. A QSAR (Quantitative Structure-Activity Relationship) study has shown that certain enaminones possess anticonvulsant activity comparable to established antiepileptic drugs. The flexibility of open-chain enaminones allows them to fit more precisely into their binding sites, potentially enhancing their efficacy against seizures .

Other Biological Activities

This compound has been investigated for various other biological activities, including:

  • Anti-inflammatory Effects : Some derivatives exhibit properties that may reduce inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Table 1: Biological Activity Data of Related Compounds

Compound NameED50 (mg·Kg−1)Activity Type
Ethyl 6-methyl-4-(5-methylisoxazol-3-ylamino)-2-oxocyclohex-3-enecarboxylate68.39Anticonvulsant
Methyl 4-(4-chlorophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate26.18Anticonvulsant
Methyl 4-(4-cyanophenylamino)-6-methyl-2-oxocyclohex-3-enecarboxylate248.31Anticonvulsant

This table summarizes the effective doses (ED50) of related compounds that have been studied for their biological activity. The lower the ED50 value, the more potent the compound is considered in its biological effects.

Synthesis and Derivatives

The synthesis of this compound has been explored extensively. Hagemann's ester can be derived from various precursors through regioselective cyclizations, leading to a range of alkyl-substituted derivatives with potential enhanced biological activities .

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate via Michael addition?

The compound is synthesized via a base-catalyzed Michael addition between ethyl acetoacetate and α,β-unsaturated ketones. For example, refluxing equimolar quantities of ethyl acetoacetate and a substituted chalcone (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) in absolute ethanol with 10% NaOH for 8 hours yields the cyclohexenone derivative. Post-reaction cooling and recrystallization from ethanol provide pure crystals .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system, with SHELXL (via SHELX suite) used for refinement. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and torsional angles between substituents. Disorder in the cyclohexene ring (occupancy ratios ~0.68:0.32) is resolved using split-site refinement .

Q. What safety protocols are recommended for handling this compound?

According to SDS guidelines, use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How do ring-puckering coordinates (Cremer-Pople parameters) describe conformational flexibility in the cyclohexene moiety?

The Cremer-Pople method defines puckering amplitude (Q) and phase angles (θ, φ) to quantify non-planar distortions. For example, the title compound exhibits an envelope conformation (Q = 0.477 Å, θ = 57.3°) in one disordered component and a screw-boat conformation (Q = 0.579 Å, θ = 112°) in another. These parameters are critical for modeling steric interactions in synthetic intermediates .

Q. What strategies resolve crystallographic disorder in the cyclohexene ring during refinement?

In cases of positional disorder (e.g., partial occupancy of substituents), use SHELXL’s PART instruction to model split sites. Restraints on bond distances and anisotropic displacement parameters (ADPs) improve convergence. Validate the final model using R-factor convergence (<5%) and residual electron density maps .

Q. How do stereoelectronic effects influence the reactivity of the 4-oxo group in cyclization reactions?

The electron-withdrawing 4-oxo group stabilizes enolate intermediates during cyclization. For example, in BF₃·Et₂O-catalyzed reactions, the carbonyl facilitates nucleophilic attack at the α-position, forming fused bicyclic systems. Computational studies (DFT) can further elucidate charge distribution and transition-state geometries .

Q. How can data contradictions between experimental and computational NMR chemical shifts be addressed?

Discrepancies often arise from solvent effects or conformational averaging. Use temperature-dependent NMR to probe dynamic processes. Cross-validate with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating implicit solvent models (e.g., PCM). Adjust dihedral angles in computational models to match experimental coupling constants .

Q. What purification methods optimize yield for derivatives with high steric hindrance?

For sterically crowded derivatives (e.g., 6-substituted cyclohexenones), use gradient column chromatography (silica gel, hexane/EtOAc). Recrystallization from toluene/hexane (1:3) minimizes co-precipitation of byproducts. Monitor purity via HPLC (C18 column, 70:30 MeOH/H₂O) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 2
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate

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